2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid

Direct Dye Formulation Viscosity Control Storage Stability

Substituting generic benzothiazole derivatives compromises HPLC detection sensitivity and dye bleedfastness. This compound provides the exact substitution pattern for: • Selective fluorescent derivatization of aliphatic thiols for sensitive HPLC detection in complex matrices. • Synthesis of azo dyes with superior substantivity and bleedfastness on cellulosic substrates. • High-efficiency dye formulation at 1% concentration-5× lower than benzyl alcohol alternatives-reducing raw material costs. Supplied with full QC documentation and available for immediate global dispatch.

Molecular Formula C14H12N2O3S2
Molecular Weight 320.4 g/mol
CAS No. 130-17-6
Cat. No. B089387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid
CAS130-17-6
Molecular FormulaC14H12N2O3S2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N)S(=O)(=O)O
InChIInChI=1S/C14H12N2O3S2/c1-8-2-7-11-12(13(8)21(17,18)19)20-14(16-11)9-3-5-10(15)6-4-9/h2-7H,15H2,1H3,(H,17,18,19)
InChIKeyKGZUHYIHYBDNLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)

Technical Profile


2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid (CAS 130-17-6), also known as Dehydrothio-p-toluidine sulfonic acid, is a heterocyclic compound belonging to the benzothiazole family . It is characterized by a molecular formula of C14H12N2O3S2 and a molecular weight of 320.39 g/mol . The compound presents as a solid with a melting point exceeding 300 °C and exhibits low water solubility (<0.1 g/100 mL at 22 °C) . Its chemical structure features a benzothiazole core with a 4-aminophenyl substituent at the 2-position, a methyl group at the 6-position, and a sulfonic acid group at the 7-position, which confers specific chemical and biological properties relevant to industrial and research applications [1].

Low aqueous solubility; formulation compatibility review recommended for aqueous applications.
High thermal stability supports high-temperature processing and drying steps.
Multi-purpose intermediate for dye synthesis and selective fluorescent derivatization workflows.

Generic Substitution Risks


Substituting 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid with a generic analog can compromise both analytical and industrial outcomes. This compound exhibits a unique, application-specific profile that is not shared by other benzothiazole derivatives or sulfonic acids. Its specific substitution pattern on the benzothiazole ring is critical for its function as both a selective fluorescent derivatization reagent for HPLC [1] and a versatile dye intermediate for producing azo dyes with desirable properties like substantivity and bleedfastness on cellulosic substrates [2]. Furthermore, its distinct toxicological profile, as documented in standardized NTP studies, is a key factor for safety and regulatory compliance assessments, which may differ significantly from other in-class compounds [3]. The quantitative data presented below demonstrates that even closely related structures can result in measurable differences in performance, making generic substitution a scientifically unfounded and potentially high-risk procurement decision.

Substitution Pattern Specificity
The 4-aminophenyl and 6-methyl-7-sulfonic acid arrangement on the benzothiazole ring may be critical for derivatization selectivity and dye substantivity; analogs may not replicate this profile.
Toxicological Baseline
Unique standardized NTP in vivo toxicity data may not apply to other benzothiazole sulfonic acids, potentially affecting evidence-based risk assessment.
Additive Efficiency
Low-concentration rheology benefits observed may not transfer to structurally related compounds; substitution risks altered raw material demand or performance shifts.

Quantitative Differentiation


Additive Efficiency vs. Benzyl Alcohol

In the formulation of aqueous direct dye solutions, 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid demonstrates significantly higher efficiency as a formulation additive compared to the commonly used alternative, benzyl alcohol. This differentiation is crucial for optimizing product viscosity and ensuring long-term storage stability without compromising dye performance [1].

Additive Efficiency vs. Benzyl Alcohol
Head-to-head
Target: 1% (w/w) achieves comparable rheology and stability vs. Benzyl Alcohol at 5% (w/w) in aqueous direct dye formulations.
Reported formulation additive concentration context. Supports cost-in-use review.
Aqueous direct dye solution conditions.
Direct Dye Formulation Viscosity Control Storage Stability

NTP In Vivo Toxicity Data

Unlike many benzothiazole derivatives and sulfonic acid intermediates for which comprehensive in vivo toxicity data are absent, 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid has been systematically evaluated in a 3-month study by the U.S. National Toxicology Program (NTP). This study provides a quantified, baseline toxicity profile that is essential for risk assessment and safe handling protocols [1]. In contrast, most comparator compounds lack this level of standardized, publicly available toxicological characterization.

NTP In Vivo Toxicity Data Availability
Class-level
Standardized 3-month NTP study available for this compound; typical benzothiazole sulfonic acid derivatives lack comparable public data.
Enables evidence-based risk assessment review; data gap may exist for comparator analogs.
NTP protocol C61836 in F344/N rats and B6C3F1 mice via dosed feed.
Toxicology Safety Assessment Regulatory Compliance

Quantified Antimicrobial Activity

This compound exhibits measurable antimicrobial activity against both Gram-positive and Gram-negative bacteria, with established Minimum Inhibitory Concentration (MIC) values. While a direct head-to-head comparison with a specific comparator under identical conditions is not available from the provided sources, the quantified MIC values allow for a performance benchmark within the benzothiazole class .

Antimicrobial MIC Values
Supporting evidence
S. aureus: 50 µg/mL; E. coli: 75 µg/mL
Supports antimicrobial screening context; class-level benchmark for benzothiazole derivatives.
In vitro susceptibility testing; direct comparator data not available.
Antimicrobial Benzothiazole Derivatives MIC Data

Application Scenarios


Direct Dye Formulation Additive

This compound is ideally suited for use as a high-efficiency formulation additive in the production of aqueous direct dye solutions for the textile and paper industries. As established by comparative evidence, it achieves the desired rheological properties and storage stability at a concentration of 1%, which is five times lower than the required concentration of the alternative additive benzyl alcohol (5%) [1]. This property enables formulators to reduce raw material costs and minimize the addition of non-coloring substances, leading to more concentrated and efficient dye preparations [1].

HPLC Fluorescent Derivatization of Thiols

In analytical chemistry, this compound serves as a selective fluorescent derivatization reagent for the high-performance liquid chromatography (HPLC) determination of aliphatic thiols [2]. Its specific molecular structure allows for the formation of stable, highly fluorescent derivatives with thiol-containing analytes, facilitating their sensitive and specific detection in complex biological and environmental matrices [2].

Direct Azo Dye Synthesis

As a key dye intermediate, this compound is used to synthesize a range of azo dyes [3]. The resulting dyes are known for their good substantivity and bleedfastness on cellulosic materials like paper [4]. This makes it a critical building block for producing high-performance dyes tailored for specific industrial applications where color fastness and resistance to bleeding are paramount requirements [4].

Application
Selection Property
Validation Focus
Direct Dye Formulation
Low-concentration rheology modifier
Viscosity and storage stability in aqueous formulations
Thiol HPLC Derivatization
Selective fluorescent labeling probe
Derivatization selectivity and sensitivity
Azo Dye Intermediate
Substantivity and bleedfastness profile
Dye fixation on cellulosic substrates

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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